molecular formula C22H19FN4O2 B2438570 5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-06-9

5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2438570
CAS No.: 921514-06-9
M. Wt: 390.418
InChI Key: KWEQOYVCNJYEON-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as ethyl, fluoro, methyl, phenyl, and carboxamide. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-3-26-12-17(21(28)24-15-10-9-14(2)19(23)11-15)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQOYVCNJYEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of Substituents: The ethyl, fluoro, methyl, and phenyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, fluorinating agents, and aryl halides.

    Formation of the Carboxamide Group: This step usually involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and fluorinating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings.

    Carboxamides: Compounds with carboxamide functional groups.

Uniqueness

The uniqueness of 5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Component Description
Chemical Formula C19_{19}H19_{19}F1_{1}N4_{4}O2_{2}
Molecular Weight 350.38 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo compounds exhibit promising anticancer properties. For example:

  • Mechanism of Action : The compound has been reported to inhibit key enzymes involved in cancer cell proliferation. In particular, it targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Cell Line Studies : In vitro studies demonstrated that this compound showed significant cytotoxicity against various cancer cell lines:
    • MCF7 (breast cancer) : IC50_{50} values reported around 0.46 µM.
    • A375 (melanoma) : IC50_{50} values approximately 4.2 µM.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the levels of TNF-alpha and IL-6 in cellular models.
  • Animal Models : In vivo studies demonstrated a reduction in inflammation markers in models of acute and chronic inflammation.

Mutagenicity and Safety Profile

The compound has been evaluated for mutagenicity using the Ames test. It was classified as a strong positive mutagen in certain assays, indicating potential genotoxic effects that warrant further investigation to assess safety for therapeutic use .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar pyrazolo derivatives is provided:

Compound Name IC50_{50} (µM) Activity Type
5-Ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo...0.46 (MCF7)Anticancer
N-(1-{1-[4-nitrophen]-3-phephenyl...3.79 (MCF7)Anticancer
N-(2-(4-methylpiperazin-1-yl)...4.2 (A375)Anticancer
Pyrazole-biphenyl derivatives0.01 (MCF7)Anticancer

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer: A multi-step synthesis is typically employed, starting with the condensation of substituted pyrazole intermediates with activated carbonyl derivatives. For example, cyclization reactions using LiOH·H₂O or triethylamine as catalysts (common in pyrimidine ring formation) are critical . Post-synthesis, purity is ensured via HPLC (≥95% purity) and recrystallization using ethanol/water mixtures. Structural validation requires ¹H/¹³C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How should researchers characterize the molecular structure and confirm crystallinity?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming 3D structure and crystallinity. For instance, SCXRD analysis of analogous pyrazolo-pyrimidine derivatives revealed bond angles (e.g., C–N–C ~120°) and torsion angles critical for planar conformation . Powder XRD can assess bulk crystallinity, while differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. To resolve these:
  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts (using software like Gaussian) .
  • Validate via 2D NMR (COSY, NOESY) to assign proton-proton correlations unambiguously .

Q. What strategies optimize pharmacokinetic properties such as solubility and metabolic stability?

  • Methodological Answer:
  • LogP Optimization: Introduce polar groups (e.g., -OH, -COOEt) to reduce logP. For example, ethyl ester derivatives (logP ~2.5) show improved aqueous solubility vs. methyl analogs (logP ~3.2) .
  • Metabolic Stability: Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots. Fluorine substitution at the 3-position (as in the 3-fluoro-4-methylphenyl group) reduces CYP450-mediated oxidation .

Q. How to design experiments analyzing substituent effects on biological activity (e.g., kinase inhibition)?

  • Methodological Answer:
  • Systematic SAR Studies: Synthesize analogs with substituent variations (e.g., -F, -Cl, -CH₃) at the 4-methylphenyl or pyrazole-N-ethyl positions .
  • Assay Design: Use enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination against target kinases (e.g., EGFR, VEGFR). Compare activity shifts; e.g., 3-fluoro substitution increases potency by 10-fold in some pyrazolo-pyridines .
  • Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding interactions, correlating with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity data across cell-based vs. enzyme assays?

  • Methodological Answer:
  • Membrane Permeability: Measure logD (octanol-water distribution coefficient) to assess cellular uptake. Low permeability (logD <1) may explain reduced cell-based activity despite high enzyme affinity .
  • Off-Target Effects: Use proteome-wide profiling (e.g., KinomeScan) to identify non-target interactions .
  • Assay Conditions: Standardize ATP concentrations (e.g., 1 mM for kinase assays) to minimize variability .

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